Introduction: A Strategic Intermediate in Medicinal Chemistry
Introduction: A Strategic Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole
4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound built upon the indole scaffold, a core structural motif in numerous biologically active natural products and pharmaceutical agents.[1][2] Its significance in modern drug discovery lies not in its own terminal bioactivity, but as a crucial and versatile intermediate. The strategic placement of the benzyloxy group at the 4-position and the phenylsulfonyl group on the indole nitrogen provides a stable, yet reactive, platform for the synthesis of more complex molecules with tailored pharmacological profiles.[3]
The phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, preventing unwanted side reactions while enabling specific modifications at other positions of the indole ring.[1][4] This guide provides an in-depth examination of its chemical properties, a detailed protocol for its synthesis, and a discussion of its application in the development of advanced therapeutic agents, particularly multifunctional ligands for neurodegenerative diseases.
Physicochemical and Structural Properties
4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole is characterized by a unique combination of an indole core, a benzyloxy ether, and a phenylsulfonyl group, which collectively define its chemical behavior and utility.
Chemical Identity
-
IUPAC Name: 1-(benzenesulfonyl)-4-(phenylmethoxy)indole[5]
-
Synonyms: 1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indole, 4-(Benzyloxy)-1-(phenylsulfonyl)indole[5]
Structural Representation
The molecule consists of a central indole ring system. A benzyloxy group (a benzyl group linked via an oxygen atom) is attached at position 4 of the indole ring, and a phenylsulfonyl group is attached to the nitrogen atom (position 1).
Figure 1: Chemical Structure of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole.
Physicochemical Data
The following table summarizes key computed and experimental properties of the compound.
| Property | Value | Source |
| Molecular Weight | 363.43 g/mol | [5][6] |
| Boiling Point | 571.1°C at 760 mmHg (Predicted) | [8] |
| Purity | Typically ≥95% | [6] |
| Appearance | White to off-white solid/powder | [4] |
| Storage | Sealed in a dry environment at room temperature | [7] |
Synthesis Protocol and Workflow
The preparation of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole is typically achieved through the N-sulfonylation of a 4-substituted indole precursor. This reaction leverages the nucleophilicity of the indole nitrogen to attack the electrophilic sulfur atom of a sulfonyl chloride.
Synthetic Rationale
The core of the synthesis is the reaction between 4-benzyloxyindole and benzenesulfonyl chloride.[4] The indole nitrogen is deprotonated by a strong base to form a highly nucleophilic indolide anion. This anion then readily attacks the benzenesulfonyl chloride in a nucleophilic substitution reaction to form the N-S bond. The use of a crown ether, such as 18-crown-6, is a key procedural choice to sequester the potassium cation from the base (potassium tert-butoxide), thereby increasing the reactivity of the tert-butoxide anion and facilitating a more efficient reaction.[9]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the synthesis protocol.
A typical workflow for the synthesis and purification of the title compound.
Detailed Synthesis Methodology
This protocol is adapted from established procedures for the N-sulfonylation of indoles.[9]
Reagents & Equipment:
-
4-Benzyloxyindole (1.0 equiv.)[10]
-
Potassium tert-butoxide (1.2 equiv.)
-
18-Crown-6 Ether (0.2 equiv.)
-
Benzenesulfonyl chloride (1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate, Hexanes
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, TLC plates
Procedure:
-
Preparation: To a solution of potassium tert-butoxide (1.2 equiv.) and 18-crown-6 ether (0.2 equiv.) in anhydrous THF in a round-bottom flask, add 4-benzyloxyindole (1.0 equiv.).
-
Reaction Initiation: Cool the resulting mixture to 0°C using an ice bath.
-
Addition: Slowly add a solution of benzenesulfonyl chloride (1.2 equiv.) in anhydrous THF to the cooled reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product, 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR, LC-MS, and HPLC.[6]
Applications in Drug Discovery and Development
The primary value of 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole is its role as a sophisticated building block for creating high-value pharmaceutical candidates.[3] The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in drugs for cancer, inflammation, and neurological disorders.[1][11]
Intermediate for Multifunctional Ligands
Research has demonstrated the utility of this compound in the synthesis of multifunctional ligands, particularly for Alzheimer's disease.[9] The strategy involves using the 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole core and subsequently modifying it to produce molecules that can interact with multiple biological targets simultaneously.
The typical synthetic pathway involves:
-
Starting Material: 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole serves as the protected and activated indole core.
-
Debenzylation: The benzyloxy group is removed to reveal a hydroxyl group at the 4-position, yielding 1-(phenylsulfonyl)-1H-indol-4-ol.[9]
-
Linker Attachment: The hydroxyl group is then used as an anchor point to attach various linker chains, which are subsequently connected to other pharmacologically active moieties.
Targeting Alzheimer's Disease Pathways
Derivatives synthesized from this intermediate have been designed to target key proteins implicated in Alzheimer's disease, including cholinesterases (AChE and BuChE) and the serotonin 5-HT₆ receptor.[9] This multi-target approach is a leading strategy in developing more effective treatments for complex multifactorial diseases.
Synthetic utility in creating multi-target Alzheimer's disease ligands.
This strategic design allows a single molecule to modulate cognitive function (via cholinesterase inhibition) and neuropsychiatric symptoms (via 5-HT₆ receptor antagonism), offering a potentially synergistic therapeutic effect.[9]
Conclusion
4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole is a compound of significant interest to medicinal chemists and drug development professionals. While it does not possess notable biological activity on its own, its true value is realized as a highly strategic synthetic intermediate. Its stable, protected structure allows for precise and controlled chemical modifications, enabling the construction of complex, multi-target ligands for challenging diseases like Alzheimer's. The protocols and applications detailed in this guide underscore its importance as a tool for advancing modern therapeutic research.
References
-
Moldb. 79315-62-1 | 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole. [Link]
-
PubChem. 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole | C21H17NO3S. [Link]
-
Chemsrc. 4-(BENZYLOXY)-1-(PHENYLSULFONYL)-1H-INDOLE. [Link]
-
Autechaux. Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. [Link]
-
Kaushik, N. et al. Biomedical Importance of Indoles. Molecules, 2013. [Link]
-
Cabezas, N. & Arias, J. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 2019. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 4-Benzyloxyindole: A Versatile Chemical Compound for Research and Industrial Applications. [Link]
-
Szałaj, N. et al. Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-amyloid activity. Bioorganic & Medicinal Chemistry, 2021. [Link]
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole | C21H17NO3S | CID 10384101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 79315-62-1 | 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole - Moldb [moldb.com]
- 7. 79315-62-1|4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole|BLD Pharm [bldpharm.com]
- 8. CAS#:79315-62-1 | 4-(BENZYLOXY)-1-(PHENYLSULFONYL)-1H-INDOLE | Chemsrc [chemsrc.com]
- 9. Jagiellonian University Repository [ruj.uj.edu.pl]
- 10. 4-苄氧基吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
